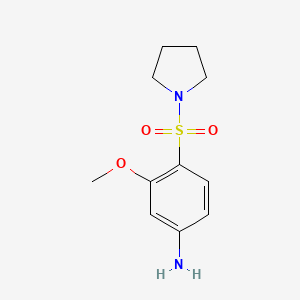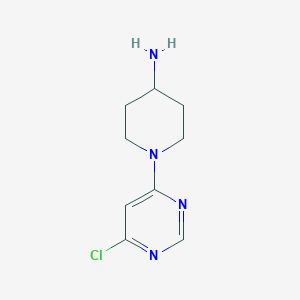
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine
Übersicht
Beschreibung
“1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H14ClN3. It is a tertiary amino compound and a dialkylarylamine . It is also known by other names such as “1-(6-chloro-2-pyridinyl)-4-piperidinamine” and "SR57227A" .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” consists of a piperidine ring attached to a pyrimidine ring via an amine group . The pyrimidine ring contains a chlorine atom at the 6th position .
Wissenschaftliche Forschungsanwendungen
Drug Synthesis and Medicinal Chemistry
Piperidine derivatives like 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine are pivotal in drug synthesis. They serve as key intermediates in the construction of complex pharmaceutical compounds due to their versatile chemical reactivity . This compound can be functionalized further to create a variety of biologically active molecules, potentially leading to new therapeutic agents.
Pharmacological Research
In pharmacology, this compound’s derivatives are explored for their potential to act as pharmacophores. Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity . Research into such derivatives can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Antimicrobial Agents
The chloropyrimidinyl and piperidinyl groups are known to contribute to antimicrobial properties. Studies have shown that structurally similar compounds exhibit significant activity against a range of microbial pathogens, suggesting that 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine could be a valuable lead compound in developing new antimicrobial agents .
Anticancer Research
Compounds with a piperidine nucleus have been studied for their anticancer properties. The presence of a chloropyrimidinyl moiety can enhance these properties, making 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine a candidate for anticancer drug development. It may inhibit cancer cell growth or interfere with signaling pathways crucial for tumor progression .
Neuropharmacology
Piperidine derivatives are often investigated for their effects on the central nervous system. They can serve as building blocks for drugs targeting neurological conditions such as Alzheimer’s disease, schizophrenia, and depression. The chloropyrimidinyl group in 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine could modify the compound’s interaction with neural receptors, leading to novel treatments for these conditions .
Agricultural Chemistry
In the field of agricultural chemistry, piperidine derivatives are used to synthesize pesticides and herbicides. The structural features of 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine could be exploited to develop new agrochemicals that are more effective and environmentally friendly .
Wirkmechanismus
While the specific mechanism of action for “1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” is not clear, compounds with a piperidine moiety have been shown to exhibit a wide range of biological activities. For example, GPR119 agonists, which often contain a piperidine moiety, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Safety and Hazards
Based on the available data, “1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” may pose certain hazards. It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVSZHCHBMPQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)
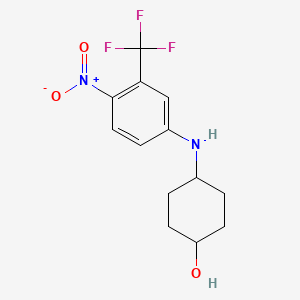
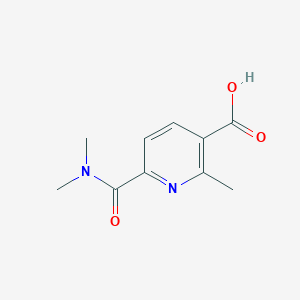
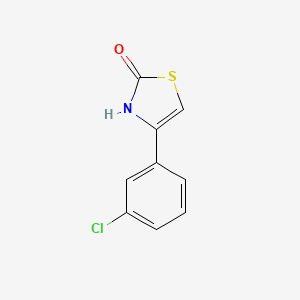
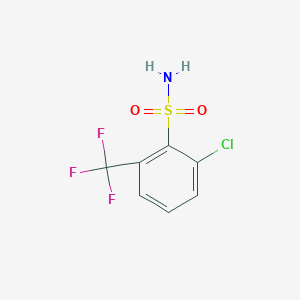
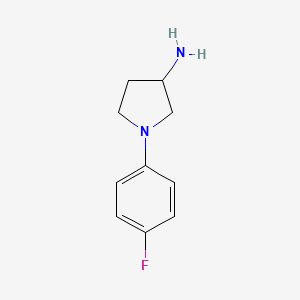
amine](/img/structure/B1454245.png)
![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)
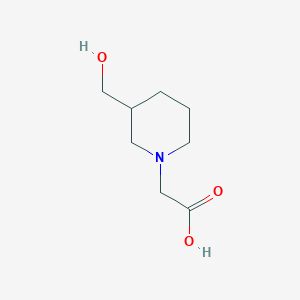
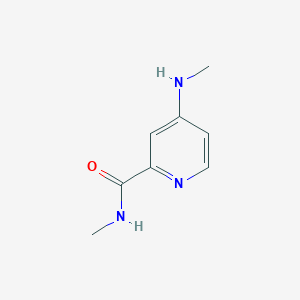

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine dihydrochloride](/img/structure/B1454256.png)
